HDACs/mTOR Inhibitor 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

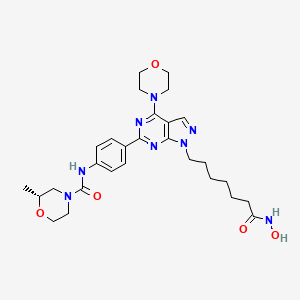

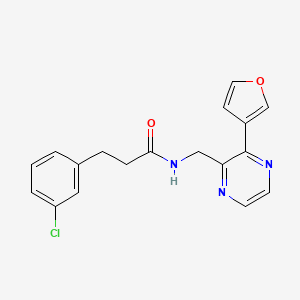

HDACs/mTOR Inhibitor 1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment. The compound is known to inhibit the activity of both HDACs and mTOR, which are enzymes that play a crucial role in the progression and spread of cancer cells.

Scientific Research Applications

Cardiac Hypertrophy and Heart Failure

- Inhibition of Cardiac Hypertrophy : HDAC inhibitors have shown effectiveness in suppressing pathological cardiac hypertrophy, potentially preventing heart failure. They work by increasing the expression of genes encoding inhibitors of mTORC1, a complex stimulating cell growth. Inhibiting class I HDACs suppressed pathological cardiac hypertrophy through mTOR activity inhibition, suggesting their potential use in heart disease treatments (Morales et al., 2016).

Cancer Therapies

- Dual Inhibition in Non-Hodgkin Lymphoma : Combination therapies involving inhibitors of PI3K/mTOR and HDAC have shown synergy against non-Hodgkin lymphoma, suggesting a new avenue for overcoming clinical resistance (Bianchi & Ghobrial, 2014).

- Targeting RAS-Driven Tumors : A combination of mTOR and HDAC inhibitors has been found to effectively target NF1-mutant and KRAS-mutant non-small cell lung cancers by inducing catastrophic oxidative stress, presenting a promising therapeutic strategy for these malignancies (Malone et al., 2017).

- Impact on Autophagy and DNA Damage Response : HDAC inhibitors are known to impact the DNA damage response (DDR) and autophagy, crucial in cancer therapies, particularly in the context of radiomimetic anticancer drugs (Shubassi et al., 2012).

- HDAC Inhibition in Myeloid Leukemia : HDAC inhibitors have been identified as effective anti-cancer agents, particularly in targeting myeloid leukemia by suppressing autophagy, a critical survival mechanism in cancer cells (Stankov et al., 2013).

Neurodegenerative Disorders

- Potential in Alzheimer's Disease : HDAC inhibitors have been suggested as innovative agents for treating neurodegenerative disorders like Alzheimer's disease, given their role in controlling gene expression and modulating non-histone protein activity (De Simone & Milelli, 2019).

Additional Insights

- Regulation of Estrogen Receptor Expression in Breast Cancer : Mitogens activating the PI3K/mTOR pathway have been shown to trigger the phosphorylation of HDAC1 in breast cancer cells, impacting estrogen receptor expression and potentially playing a role in endocrine resistance (Citro et al., 2015).

properties

IUPAC Name |

(2R)-N-[4-[1-[7-(hydroxyamino)-7-oxoheptyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-2-methylmorpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N8O5/c1-20-19-35(14-17-41-20)28(38)30-22-9-7-21(8-10-22)25-31-26(34-12-15-40-16-13-34)23-18-29-36(27(23)32-25)11-5-3-2-4-6-24(37)33-39/h7-10,18,20,39H,2-6,11-17,19H2,1H3,(H,30,38)(H,33,37)/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXRCUVTZDXVHY-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4CCCCCCC(=O)NO)C(=N3)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCO1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4CCCCCCC(=O)NO)C(=N3)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HDACs/mTOR Inhibitor 1 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2666114.png)

![1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2666117.png)

![N-(3,4-dichlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2666120.png)

![2,3,5,6-tetramethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2666122.png)

![5-Oxaspiro[3.5]nonane-8-carbonitrile](/img/structure/B2666123.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2666129.png)

![7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2666133.png)